molecular formula C9H13NO2 B14792815 (S)-2-Amino-2-(benzyloxy)ethanol

(S)-2-Amino-2-(benzyloxy)ethanol

Cat. No.: B14792815
M. Wt: 167.20 g/mol
InChI Key: HNXLLGIFOZBPOE-UHFFFAOYSA-N
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Description

(S)-2-Amino-2-(benzyloxy)ethanol is an organic compound with the molecular formula C9H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Amino-2-(benzyloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with an amino alcohol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(benzyloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(S)-2-Amino-2-(benzyloxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(benzyloxy)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: This compound is structurally similar but lacks the amino group.

    Benzyl alcohol: Another related compound, differing by the absence of the amino and hydroxyl groups.

Uniqueness

(S)-2-Amino-2-(benzyloxy)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-amino-2-phenylmethoxyethanol

InChI

InChI=1S/C9H13NO2/c10-9(6-11)12-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2

InChI Key

HNXLLGIFOZBPOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CO)N

Origin of Product

United States

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